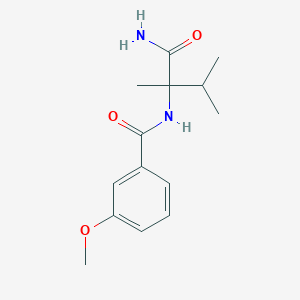![molecular formula C10H10N2O B14320102 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole CAS No. 106662-02-6](/img/structure/B14320102.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining an oxazine and an indazole moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles. This reaction can be carried out under microwave conditions using a variety of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide . The synthetic utility of these indazoles is further demonstrated by ANRORC (addition of the nucleophile, ring-opening, and ring closure) reactions to yield isomeric pyrazoloindazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide under microwave conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Electrophilic Substitution: Given the presence of reactive sites, it may also participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, alkoxides, amines, iodide, and cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a diverse set of 2-substituted 1H-indazolones .
科学的研究の応用
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study various biological processes and pathways.
作用機序
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, a mechanistic study revealed that a related compound caused a loss in mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound has a similar oxazine moiety but differs in the fused ring system.
1H-Indazolones: These compounds share the indazole core but differ in their substituents and overall structure.
Uniqueness
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is unique due to its fused oxazine-indazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
106662-02-6 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole |
InChI |
InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)10-12(11-9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 |
InChIキー |
VDSSYOZEQFVSDT-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=C3C=CC=CC3=N2)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


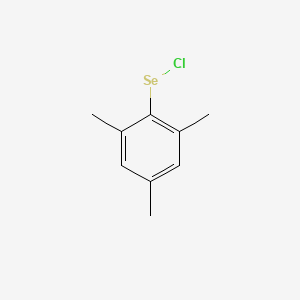
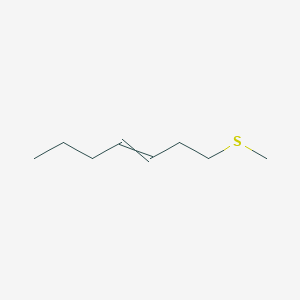
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
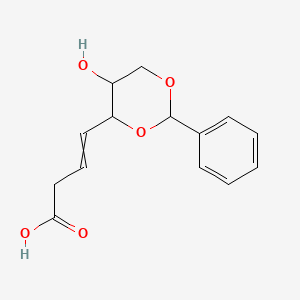
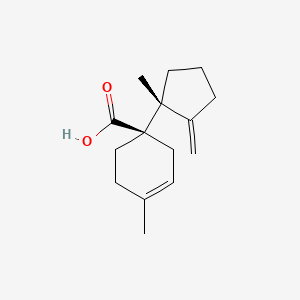
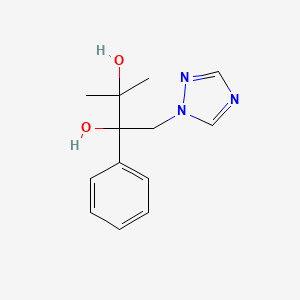
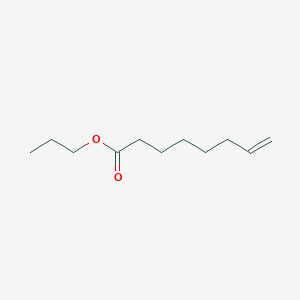
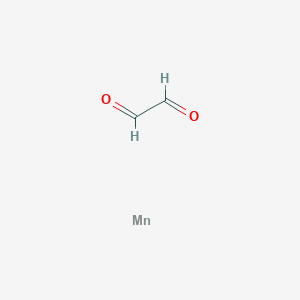
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
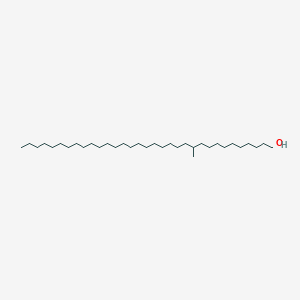
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
